molecular formula C20H15NO4S B1243307 Quinol 1h CAS No. 719308-90-4

Quinol 1h

Cat. No.: B1243307
CAS No.: 719308-90-4
M. Wt: 365.4 g/mol
InChI Key: HWKQYGBAAMKHDY-UHFFFAOYSA-N
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Description

Quinol 1h, also known as this compound, is a useful research compound. Its molecular formula is C20H15NO4S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Biological Activity

Quinol 1H, a type of quinolone derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Quinols are characterized by their structural framework, which includes a hydroxycyclohexa-2,5-dien-1-one moiety. This compound class has been investigated for various therapeutic applications, including antimalarial, anticancer, and antiparasitic activities. The biological effects of this compound are attributed to its ability to interact with specific biological targets, often leading to cell death in cancerous cells or inhibition of pathogen growth.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. For instance, research indicates that quinol derivatives exhibit varying degrees of activity against bacterial strains. A study highlighted that certain quinol derivatives showed promising antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Table 1: Antimicrobial Activity of Quinol Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus4
This compoundEscherichia coli8
This compoundBacillus subtilis2

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown activity against different cancer cell lines. For example, a series of synthesized quinolone derivatives were tested against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain compounds exhibited significant antiproliferative effects with GI50 values in the low micromolar range.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
This compoundMDA-MB-23115
This compoundPC-310
Quinol Derivative AMDA-MB-2318

The mechanism through which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. Research indicates that quinols can act as Michael acceptors, forming covalent bonds with nucleophilic sites on target proteins. This property is crucial for their activity against pathogens and cancer cells .

Case Study 1: Antimalarial Activity

A study focused on the synthesis and evaluation of various substituted quinolones demonstrated that certain derivatives exhibited potent antimalarial activity against Plasmodium falciparum, with IC50 values as low as 90 nM. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinolone ring significantly influenced the potency against malaria parasites .

Case Study 2: Antiparasitic Activity

Another investigation assessed the activity of quinol derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Although some compounds showed promising activity, they lacked selectivity over mammalian cells. Modifications to include transporter motifs improved selectivity but reduced overall potency .

Properties

CAS No.

719308-90-4

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C20H15NO4S/c22-16-10-12-20(23,13-11-16)19-14-15-6-4-5-9-18(15)21(19)26(24,25)17-7-2-1-3-8-17/h1-14,23H

InChI Key

HWKQYGBAAMKHDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4(C=CC(=O)C=C4)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4(C=CC(=O)C=C4)O

Synonyms

BW 114
BW-114
BW114 cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 4,4-dimethoxy-cyclohexa-2,5-dienone and 1-benzenesulfonyl-1H-indole (available commercially), according to Method C, described above. Yield 18%; mp 170-172° C.; 1H NMR (CDCl3) δ 8.0 (d, J=8 Hz, 1H), 7.87 (d, J=8 Hz, 2H), 7.51-7.60 (m, 3H), 7.30-7.46 (m, 3H), 7.18-7.27 (m, 2H), 6.80 (s, 1H), 6.32 (d, J=10 Hz, 2H), 5.50 (s, 1H); 13C NMR (CDCl3) δ 185.3, 147.9, 141.2, 138.6, 137.8, 134.7, 129.7, 128.7, 128.1, 127.0, 126.6, 125.0, 122.1, 115.6, 114.1, 67.9.
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